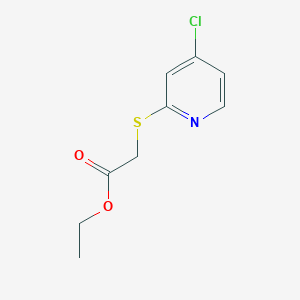

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate

Description

Structure

3D Structure

Properties

CAS No. |

1346707-71-8 |

|---|---|

Molecular Formula |

C9H10ClNO2S |

Molecular Weight |

231.70 g/mol |

IUPAC Name |

ethyl 2-(4-chloropyridin-2-yl)sulfanylacetate |

InChI |

InChI=1S/C9H10ClNO2S/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 |

InChI Key |

RGKUZEZQHXSHOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 4-Chloro-2-Mercaptopyridine and Ethyl Bromoacetate

The most direct method, adapted from fluorinated benzimidazole synthesis, involves reacting 4-chloro-2-mercaptopyridine with ethyl bromoacetate in the presence of a base.

Reaction Conditions

-

Solvent: N,N-Dimethylformamide (DMF)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 100°C

-

Duration: 48 hours

Procedure

-

Deprotonation: 4-Chloro-2-mercaptopyridine is dissolved in DMF, and K₂CO₃ is added to generate the thiolate ion.

-

Alkylation: Ethyl bromoacetate is introduced dropwise, initiating an SN₂ mechanism where the thiolate attacks the electrophilic carbon of the bromoacetate.

-

Work-Up: The mixture is concentrated, dissolved in ethyl acetate (EtOAc), and washed with saturated sodium bicarbonate (NaHCO₃) and brine to remove unreacted reagents.

-

Purification: Column chromatography using EtOAC/hexane gradients yields the pure product.

Adaptation for Thioether Synthesis

Example from Patent Literature

A patent describing methyl 2-(6-trifluoromethylpyrid-2-yloxy)phenylacetate synthesis outlines:

-

Solvent: Toluene/DMF mixtures

-

Base: Potassium carbonate

-

Temperature: 70–80°C

-

Work-Up: Aqueous extraction and vacuum distillation.

Adapting this to thioether formation would require substituting the pyridinol with 4-chloro-2-mercaptopyridine and adjusting reaction times to account for thiolate nucleophilicity.

Comparative Analysis of Methodologies

Key Observations:

-

Method 2.1 offers precise control via chromatography but may lack cost-efficiency for industrial production.

-

Method 2.2’s distillation approach, if adapted, could improve scalability but risks thermal degradation of the thioether.

Optimization Strategies

Solvent Selection

Base and Catalysts

Temperature Modifications

Challenges and Mitigation

-

Thiol Oxidation: Conduct reactions under inert atmospheres (N₂/Ar) to prevent disulfide formation.

-

Byproduct Formation: Optimize stoichiometry (1:1.1 thiol-to-bromoacetate ratio) to limit di-alkylation.

-

Purification Difficulties: Replace column chromatography with recrystallization using EtOAC/hexane for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution

The thioether group undergoes substitution with amines or hydrazines:

-

With hydrazine hydrate : Forms carbohydrazide intermediates, pivotal for synthesizing 1,3,4-thiadiazoles or triazoles .

-

With ammonium thiocyanate : Generates thiosemicarbazides, which cyclize to 1,3-thiazolidin-4-ones under acidic or basic conditions .

Cyclization Reactions

-

Acid-mediated cyclization : Thiosemicarbazides convert to 2-amino-1,3,4-thiadiazoles (e.g., compound 5 ) .

-

Base-mediated cyclization : Yields 1,3,4-triazole-5-thiol derivatives (e.g., compound 6 ) .

Hydrolysis and Functionalization

-

Ester hydrolysis : Ethyl 2-((4-chloropyridin-2-yl)thio)acetate hydrolyzes to the corresponding carboxylic acid, enabling further amide coupling. For instance, EDCI/HOBT-mediated reactions with substituted amines produce bioactive amides (e.g., compounds 12a–12t ) .

Reaction Optimization and Yields

Mechanistic Insights

-

Thiolate intermediate formation : In alkaline environments, the thiol group deprotonates to a thiolate, enhancing nucleophilic reactivity toward alkylating agents like ethyl chloroacetate .

-

Tautomerism effects : 4-Thiazolidinone derivatives exhibit tautomeric equilibria between 2-imino and 2-thioxo forms, influencing reactivity .

Spectral Characterization

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate has the molecular formula . It is typically synthesized through the reaction of 4-chloropyridine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is often conducted in an organic solvent at elevated temperatures to facilitate product formation.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-chloropyridine-2-thiol + ethyl bromoacetate | Base (e.g., K₂CO₃), DMF, heat | This compound |

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound possesses biological activities , including potential antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of chloropyridine compounds can inhibit bacterial growth, making them candidates for antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored as a building block for new therapeutic agents. Its ability to interact with biological targets suggests potential applications in drug development aimed at specific diseases or conditions.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of chloropyridine derivatives, revealing that modifications to the thioether group significantly enhanced potency against gram-positive bacteria. This highlights the potential of this compound as a lead compound for developing new antibiotics.

- Anti-inflammatory Properties : Research focused on the anti-inflammatory effects of similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines. This compound could serve as a scaffold for designing new anti-inflammatory drugs.

- Pharmacological Studies : Investigations into its pharmacological properties have shown promise in targeting specific pathways related to disease mechanisms, suggesting that this compound could play a role in developing therapies for conditions such as cancer or autoimmune disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioester derivatives with pyridine, pyrimidine, or substituted aromatic systems share structural similarities but exhibit distinct physicochemical and biological properties due to variations in substituents. Below is a comparative analysis:

Structural and Physicochemical Properties

Notes:

- LogP Trends: Chloro, nitro, and trifluoromethyl groups increase lipophilicity, while hydrophilic groups (e.g., amino, hydrochloride salts) reduce it.

- Electronic Effects: Electron-withdrawing substituents (Cl, NO₂, CF₃) enhance electrophilicity, influencing reactivity in further synthetic modifications.

Biological Activity

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between ethyl acetate and 4-chloropyridine-2-thiol. Characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activity

Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study examining derivatives of pyridine compounds, it was found that certain analogs exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives could inhibit bacterial growth at concentrations as low as 16 µg/mL, suggesting a promising profile for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 20 µM to 40 µM, indicating moderate efficacy. Mechanistic studies suggested that the compound may induce apoptosis through the mitochondrial pathway, although further research is necessary to elucidate the exact mechanisms involved .

Case Studies

-

Antimicrobial Evaluation

A recent study assessed a series of pyridine derivatives for their antimicrobial properties. This compound was included in this evaluation, where it showed promising results against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively. The study highlighted the importance of structural modifications in enhancing antimicrobial activity . -

Anticancer Activity in Cell Lines

Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with notable effects observed in MDA-MB-231 cells (IC50 = 39.2 ± 1.7 μM). The study proposed that the compound might interfere with key signaling pathways involved in cell survival and proliferation .

Data Tables

| Activity Type | Tested Strains/Cell Lines | MIC/IC50 Values | Comments |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |

| Anticancer | MCF-7 | IC50 = 20 μM | Moderate efficacy |

| Anticancer | A549 | IC50 = 40 μM | Induces apoptosis |

Q & A

Basic Synthesis: What is the standard method for synthesizing Ethyl 2-((4-chloropyridin-2-yl)thio)acetate?

Answer:

The compound is typically synthesized via nucleophilic substitution. A mixture of 4-chloropyridine-2-thiol (0.067 mol) and ethyl chloroacetate (0.067 mol) is refluxed in acetone with potassium carbonate (K₂CO₃) as a base for 12 hours. After cooling, the product is filtered, washed with water, and purified via recrystallization or column chromatography . Alternative protocols use sodium ethoxide in ethanol for cyclization, as seen in analogous thioacetamide derivatives .

Basic Characterization: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

Key methods include:

- NMR spectroscopy : Proton and carbon NMR identify thioether linkages and ester groups. For example, ethyl groups show triplet signals near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .

- Elemental analysis : Validates C, H, N, and S content to confirm stoichiometry .

- X-ray crystallography : SHELXL refinement resolves bond lengths and angles, particularly for sulfur-containing moieties .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent selection : Replace acetone with DMF or THF to enhance solubility of intermediates .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate formation .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux time (e.g., reducing from 12 to 8 hours if byproducts emerge) .

Data Contradiction: How should researchers resolve discrepancies in spectral data during structural elucidation?

Answer:

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Cyclization checks : If unexpected peaks arise, test for side reactions like ester hydrolysis or thioether oxidation using IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Crystallographic confirmation : Resolve ambiguous signals via single-crystal X-ray diffraction, as demonstrated for related pyrimidine-thioacetates .

Biological Evaluation: What methodologies assess its potential as a toxin-binding agent?

Answer:

- In silico docking : Use tools like AutoDock Vina to model interactions with venom proteins (e.g., Alpha-Cobra toxin). Validate binding affinity scores (ΔG ≤ -7 kcal/mol suggests strong binding) .

- In vitro assays : Test inhibition of venom phospholipase A₂ activity using colorimetric substrates (e.g., 4-nitro-3-octanoyloxybenzoic acid) .

Mechanistic Studies: How can its interaction with enzymatic targets be investigated?

Answer:

- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using purified enzymes (e.g., acetylcholinesterase) and spectrophotometric assays .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with receptors .

- Mutagenesis studies : Identify critical binding residues by altering active-site amino acids in recombinant proteins .

Advanced Purification: What techniques address challenges in isolating the compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate thioether byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) based on solubility profiles .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for high-purity isolation .

Cyclization Reactions: How can this compound serve as a precursor for heterocyclic systems?

Answer:

- Thermal cyclization : Heat in ethanolic sodium ethoxide (NaOEt) to form thieno[2,3-b]pyridines, confirmed via IR loss of -SH stretches (~2550 cm⁻¹) .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >75% .

Stability Profiling: What conditions accelerate degradation, and how are they mitigated?

Answer:

- pH stability : Test hydrolysis rates in buffers (pH 1–13). Ester groups degrade rapidly in alkaline conditions (pH >10), requiring storage at neutral pH .

- Light sensitivity : Conduct accelerated aging under UV light (254 nm) and use amber vials for long-term storage .

Computational Modeling: Which parameters predict its reactivity in nucleophilic environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.